molecular formula C24H20N2O5 B11293510 2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Cat. No.: B11293510
M. Wt: 416.4 g/mol
InChI Key: BZDHCEWQFPJMPK-UHFFFAOYSA-N
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Description

2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves the use of 2,3,4-trimethoxybenzaldehyde as a key starting material. This compound can be synthesized through the methylation of gallic acid derivatives using dimethyl sulfate in the presence of sodium hydroxide . The reaction conditions often involve temperatures ranging from 50 to 70°C .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of phase-transfer catalysts, such as quaternary ammonium salts, can enhance the efficiency of the methylation reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one stands out due to its broad spectrum of biological activities and its potential as a versatile pharmacophore. Its ability to interact with multiple molecular targets makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27)

InChI Key

BZDHCEWQFPJMPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC

Origin of Product

United States

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